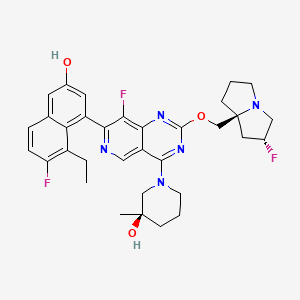

Pan KRas-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H36F3N5O3 |

|---|---|

Molecular Weight |

607.7 g/mol |

IUPAC Name |

(3R)-1-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3-methylpiperidin-3-ol |

InChI |

InChI=1S/C33H36F3N5O3/c1-3-22-25(35)7-6-19-12-21(42)13-23(26(19)22)28-27(36)29-24(15-37-28)30(40-10-4-8-32(2,43)17-40)39-31(38-29)44-18-33-9-5-11-41(33)16-20(34)14-33/h6-7,12-13,15,20,42-43H,3-5,8-11,14,16-18H2,1-2H3/t20-,32-,33+/m1/s1 |

InChI Key |

RZYWNBKMTZABBP-PAXFXPPDSA-N |

Isomeric SMILES |

CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCC[C@@](C5)(C)O)OC[C@@]67CCCN6C[C@@H](C7)F)O)F |

Canonical SMILES |

CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCC(C5)(C)O)OCC67CCCN6CC(C7)F)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Pan-KRAS-IN-1: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal signaling hub, frequently mutated in a significant percentage of human cancers, including pancreatic, colorectal, and lung adenocarcinomas. These mutations lock KRAS in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. The emergence of pan-KRAS inhibitors, such as Pan-KRas-IN-1 and its analogs, represents a paradigm shift in targeting these oncogenic drivers. This technical guide provides an in-depth overview of the function, mechanism of action, and evaluation of pan-KRAS inhibitors, with a focus on providing researchers with the necessary details to understand and potentially utilize these compounds in a laboratory setting.

Introduction: The Challenge of Targeting KRAS

The RAS family of small GTPases, including KRAS, NRAS, and HRAS, act as molecular switches in signal transduction pathways that govern cell growth, differentiation, and survival.[1] Under normal physiological conditions, RAS proteins cycle between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of RAS, leading to its inactivation.

Oncogenic mutations in KRAS, most commonly at codons G12, G13, and Q61, impair the ability of GAPs to promote GTP hydrolysis, thus trapping KRAS in a persistently active state.[1] This sustained signaling through downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, is a key driver of tumorigenesis.

The development of direct KRAS inhibitors has been a long-standing challenge. Early efforts focused on allele-specific inhibitors, with notable success in targeting the KRAS G12C mutation. However, these inhibitors are not effective against other prevalent KRAS mutations. Pan-KRAS inhibitors are designed to overcome this limitation by targeting a broader range of KRAS mutants.

Function and Mechanism of Action of Pan-KRAS Inhibitors

Pan-KRAS inhibitors represent a diverse class of molecules that employ several distinct mechanisms to counteract the activity of oncogenic KRAS.

Inhibition of Nucleotide Exchange

One prominent mechanism of action for pan-KRAS inhibitors is the prevention of nucleotide exchange, effectively locking KRAS in its inactive, GDP-bound state. Some inhibitors achieve this by binding to a pocket on KRAS that is present in both the active and inactive conformations, thereby sterically hindering the interaction with GEFs like Son of Sevenless (SOS1). By preventing the loading of GTP, these inhibitors effectively shut down KRAS signaling.

Disruption of Effector Protein Interactions

Other pan-KRAS inhibitors function by directly binding to the active, GTP-bound form of KRAS. These molecules often target the switch I/II regions, which are critical for the interaction of KRAS with its downstream effectors, such as RAF and PI3K. By occupying this binding interface, the inhibitors prevent the recruitment and activation of these key signaling proteins, thereby abrogating the oncogenic output of mutant KRAS. For instance, the inhibitor BI-2852 has been shown to bind to the switch I/II pocket of KRAS.[2][3]

Allosteric Modulation of KRAS Conformation

A third mechanism involves the allosteric modulation of KRAS. These inhibitors bind to pockets distinct from the nucleotide-binding site or the effector-binding region. This binding induces a conformational change in the KRAS protein that either favors the inactive state or prevents the conformational changes necessary for effector engagement.

The following diagram illustrates the central role of KRAS in cellular signaling and the points of intervention for pan-KRAS inhibitors.

Quantitative Data on Pan-KRAS Inhibitor Activity

The potency of pan-KRAS inhibitors is typically evaluated through in vitro binding assays and cell-based assays that measure the inhibition of downstream signaling and cell proliferation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of these compounds.

| Compound | Target/Assay | Cell Line | KRAS Mutation | IC50 (nM) | Reference |

| Pan KRas-IN-1 | ERK Phosphorylation | AsPC-1 | G12D | 9 | [4] |

| This compound | ERK Phosphorylation | A549 | G12S | 11 | [4] |

| This compound | ERK Phosphorylation | HCT116 | G13D | 23 | [4] |

| This compound | ERK Phosphorylation | NCI-H358 | G12C | 6 | [4] |

| This compound | ERK Phosphorylation | NCI-H460 | Q61H | 12 | [4] |

| This compound | ERK Phosphorylation | NCI-H727 | G12V | 29 | [4] |

| This compound | ERK Phosphorylation | MKN1 | WT | 32 | [4] |

| This compound | ERK Phosphorylation | PSN-1 | G12R | 681 | [4] |

| This compound | Anti-proliferative | 3T3 fibroblasts | G12A | 32 | [4] |

| This compound | Anti-proliferative | 3T3 fibroblasts | G12C | 28.1 | [4] |

| This compound | Anti-proliferative | 3T3 fibroblasts | G12D | 20.25 | [4] |

| This compound | Anti-proliferative | 3T3 fibroblasts | G12R | 1742 | [4] |

| This compound | Anti-proliferative | 3T3 fibroblasts | G12V | 94 | [4] |

| This compound | Anti-proliferative | 3T3 fibroblasts | G12W | 50 | [4] |

| This compound | Anti-proliferative | 3T3 fibroblasts | G13D | 610 | [4] |

| This compound | Anti-proliferative | 3T3 fibroblasts | Q61H | 58 | [4] |

| ADT-007 | Anti-proliferative | HCT 116 | G13D | 5 | [5] |

| ADT-007 | Anti-proliferative | MIA PaCa-2 | G12C | 2 | [5] |

| BI-2852 | GTP-KRASG12D::SOS1 Binding | - | G12D | 490 | [6] |

| BI-2852 | GTP-KRASG12D::CRAF Binding | - | G12D | 770 | [6] |

| BI-2852 | GTP-KRASG12D::PI3Kα Binding | - | G12D | 500 | [6] |

| BI-2852 | Anti-proliferative | PDAC cell lines | Various | 18,830 - >100,000 | [1] |

| BAY-293 | Anti-proliferative | PDAC cell lines | Various | 950 - 6,640 | [1] |

Experimental Protocols

The characterization of a pan-KRAS inhibitor involves a series of in vitro and cell-based assays to determine its mechanism of action and efficacy. Below are detailed methodologies for key experiments.

KRAS Activation Assay (RAF-RBD Pulldown)

This assay is used to specifically pull down the active, GTP-bound form of KRAS from cell lysates, allowing for the assessment of KRAS activation levels following inhibitor treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

RAF1-RBD (Ras Binding Domain) fused to Glutathione S-transferase (GST) and bound to glutathione-agarose beads

-

Wash buffer (e.g., Tris-buffered saline with 0.5% Triton X-100)

-

SDS-PAGE loading buffer

-

Anti-KRAS antibody

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the pan-KRAS inhibitor at various concentrations for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Pulldown: Incubate equal amounts of protein lysate (typically 500 µg - 1 mg) with GST-RAF-RBD beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-KRAS antibody to detect the amount of active, pulled-down KRAS. A fraction of the total cell lysate should be run as an input control.

Western Blot for ERK Phosphorylation

This assay measures the phosphorylation status of ERK, a key downstream effector of the KRAS pathway, to assess the inhibitory effect of the compound on signaling.

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK (Thr202/Tyr204) and anti-total-ERK

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Treat cells with the pan-KRAS inhibitor and prepare cell lysates as described in the KRAS activation assay.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate. Visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and re-probed with an antibody against total ERK.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. It is used to assess the anti-proliferative effects of the pan-KRAS inhibitor.[7][8][9]

Materials:

-

Opaque-walled multiwell plates (e.g., 96-well)

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the pan-KRAS inhibitor. Include vehicle-only control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental and Logical Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a pan-KRAS inhibitor.

Conclusion

Pan-KRAS inhibitors, including Pan-KRas-IN-1, represent a significant advancement in the quest to therapeutically target KRAS-driven cancers. Their ability to inhibit a wide range of KRAS mutations offers the potential for broader clinical applicability compared to allele-specific inhibitors. A thorough understanding of their diverse mechanisms of action and the application of robust experimental protocols are crucial for the continued development and successful clinical translation of this promising class of anti-cancer agents. This guide provides a foundational framework for researchers to delve into the functional characterization of pan-KRAS inhibitors and contribute to this rapidly evolving field.

References

- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]

- 6. opnme.com [opnme.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. promega.com [promega.com]

- 9. ch.promega.com [ch.promega.com]

Pan-KRas-IN-1: A Technical Guide to Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of Pan-KRas-IN-1, a pan-inhibitor of the KRas protein. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key biological and experimental workflows.

Quantitative Binding Affinity Data

The following table summarizes the binding affinity of Pan KRas-IN-1 and other notable pan-KRas inhibitors against various KRas isoforms and mutants. This data is crucial for understanding the inhibitor's potency and specificity.

| Compound | Target KRas Isoform/Mutant | Assay Method | Affinity Metric | Value |

| This compound | KRas (G12D)-GppNHp | MST, ITC, NMR | Kd | < 20 µM[1] |

| This compound | KRas (G12D) | Cellular Assay | IC50 (pERK inhibition) | 9 nM[2] |

| This compound | KRas (G12S) | Cellular Assay | IC50 (pERK inhibition) | 11 nM[2] |

| This compound | KRas (G13D) | Cellular Assay | IC50 (pERK inhibition) | 23 nM[2] |

| This compound | KRas (G12C) | Cellular Assay | IC50 (pERK inhibition) | 6 nM[2] |

| This compound | KRas (Q61H) | Cellular Assay | IC50 (pERK inhibition) | 12 nM[2] |

| This compound | KRas (G12V) | Cellular Assay | IC50 (pERK inhibition) | 29 nM[2] |

| This compound | KRas (WT) | Cellular Assay | IC50 (pERK inhibition) | 32 nM[2] |

| This compound | KRas (G12R) | Cellular Assay | IC50 (pERK inhibition) | 681 nM[2] |

| This compound | Mouse 3T3 Fibroblasts (G12A) | Anti-proliferative Assay | IC50 | 32 nM[2] |

| This compound | Mouse 3T3 Fibroblasts (G12C) | Anti-proliferative Assay | IC50 | 28.1 nM[2] |

| This compound | Mouse 3T3 Fibroblasts (G12D) | Anti-proliferative Assay | IC50 | 20.25 nM[2] |

| This compound | Mouse 3T3 Fibroblasts (G12R) | Anti-proliferative Assay | IC50 | 1742 nM[2] |

| This compound | Mouse 3T3 Fibroblasts (G12V) | Anti-proliferative Assay | IC50 | 94 nM[2] |

| This compound | Mouse 3T3 Fibroblasts (G12W) | Anti-proliferative Assay | IC50 | 50 nM[2] |

| This compound | Mouse 3T3 Fibroblasts (G13D) | Anti-proliferative Assay | IC50 | 610 nM[2] |

| This compound | Mouse 3T3 Fibroblasts (Q61H) | Anti-proliferative Assay | IC50 | 58 nM[2] |

Key Experimental Protocols

Detailed methodologies for commonly employed biophysical assays to determine the binding affinity of small molecule inhibitors to KRas are provided below.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Principle: SPR detects changes in the refractive index on the surface of a sensor chip where a target protein (ligand) is immobilized. The binding of an analyte (inhibitor) to the immobilized ligand causes a measurable change in the refractive index, which is proportional to the mass change on the sensor surface.

Generalized Protocol:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the sensor surface, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified KRas protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters using ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the Pan-KRas inhibitor in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

-

Inject the inhibitor solutions over the sensor surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time by recording the change in resonance units (RU).

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Principle: A solution of the inhibitor (ligand) is titrated into a solution of the KRas protein (macromolecule) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

Generalized Protocol:

-

Sample Preparation:

-

Purified KRas protein and the Pan-KRas inhibitor are prepared in the same, precisely matched buffer to minimize heats of dilution.

-

The samples are thoroughly degassed to prevent air bubbles from interfering with the measurement.

-

-

Titration:

-

The KRas protein solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.

-

A series of small injections of the inhibitor are made into the protein solution.

-

The heat change after each injection is measured relative to a reference cell.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of inhibitor to protein.

-

The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka or Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding.

Principle: A fluorescently labeled KRas protein is mixed with varying concentrations of the inhibitor. The movement of the labeled protein in a temperature gradient is measured. Binding of the inhibitor to the protein leads to a change in its thermophoretic properties.

Generalized Protocol:

-

Protein Labeling:

-

The purified KRas protein is labeled with a fluorescent dye (e.g., NHS-ester dye).

-

Unbound dye is removed by size-exclusion chromatography.

-

-

Sample Preparation:

-

A serial dilution of the Pan-KRas inhibitor is prepared.

-

A constant concentration of the labeled KRas protein is mixed with each inhibitor dilution.

-

-

Measurement:

-

The samples are loaded into capillaries, and the thermophoretic movement is measured using an MST instrument.

-

-

Data Analysis:

-

The change in the normalized fluorescence is plotted against the inhibitor concentration.

-

The resulting binding curve is fitted to determine the dissociation constant (Kd).

-

Visualizations

KRas Signaling Pathway

The following diagram illustrates the central role of KRas in downstream signaling pathways that drive cell proliferation and survival. These pathways are constitutively activated by oncogenic KRas mutations.

Caption: The KRas signaling cascade and point of intervention for pan-KRas inhibitors.

Experimental Workflow: Surface Plasmon Resonance (SPR)

This diagram outlines the typical workflow for determining the binding affinity of a small molecule inhibitor to KRas using SPR.

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

References

An In-depth Technical Guide on the Downstream Signaling Effects of Pan-KRAS Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific, publicly documented pan-KRAS inhibitor with the designation "Pan KRas-IN-1" has been identified in a comprehensive literature search. This guide, therefore, focuses on the downstream signaling effects of well-characterized, exemplary pan-KRAS inhibitors to provide a relevant and technically detailed overview for the intended audience.

Introduction to Pan-KRAS Inhibition

KRAS is a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and lung cancers, making it a prime target for therapeutic intervention.[1][2] KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation, survival, and differentiation.[1][3][4] Mutations in KRAS often lock the protein in its active state, leading to uncontrolled cell growth.[4]

Pan-KRAS inhibitors are a class of small molecules designed to inhibit the function of various KRAS mutants, in contrast to allele-specific inhibitors that target a single mutation like G12C.[5][6] These inhibitors represent a significant advancement in targeting KRAS-driven cancers, offering the potential for broader therapeutic applications.[1][5] This guide will delve into the downstream signaling consequences of pan-KRAS inhibition, with a focus on key pathways and the experimental evidence that underpins our current understanding.

Mechanism of Action of Pan-KRAS Inhibitors

Pan-KRAS inhibitors can be broadly categorized based on their mechanism of action. Some, like BI-2852 and BI-2865, are non-covalent inhibitors that bind to a pocket on KRAS, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, which are responsible for activating KRAS.[3][6][7] By blocking this interaction, these inhibitors prevent the loading of GTP onto KRAS, thereby keeping it in an inactive state.[3][6] Another class of inhibitors, such as RMC-6236, are RAS(ON) multi-selective inhibitors that bind to the active, GTP-bound state of RAS, preventing it from interacting with its downstream effectors.[8]

The selectivity of some pan-KRAS inhibitors for KRAS over other RAS isoforms like HRAS and NRAS is a key feature that may contribute to better tolerability in patients.[6][9][10] This selectivity is achieved by exploiting subtle evolutionary divergences in the amino acid sequences of the RAS isoforms.[9]

Core Downstream Signaling Pathways Affected by Pan-KRAS Inhibition

The primary consequence of pan-KRAS inhibition is the suppression of the major downstream signaling cascades that are constitutively activated by mutant KRAS. The two most well-characterized of these are the MAPK and PI3K pathways.[6]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a central signaling cascade that regulates cell growth and proliferation.[6] Active, GTP-bound KRAS initiates this pathway by recruiting and activating RAF kinases (ARAF, BRAF, or CRAF).[6] RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[6] Pan-KRAS inhibitors effectively block this cascade at its origin.

Numerous studies have demonstrated that pan-KRAS inhibitors lead to a significant, dose-dependent decrease in the phosphorylation of ERK (p-ERK), a key marker of MAPK pathway activity.[3][9] This inhibition of MAPK signaling is a primary driver of the anti-proliferative effects observed with these compounds in KRAS-mutant cancer cell lines.[9]

The Phosphoinositide 3-Kinase (PI3K) Pathway

The PI3K pathway is another critical downstream effector of KRAS, playing a major role in cell survival and metabolism. While the MAPK pathway is consistently and robustly inhibited by pan-KRAS inhibitors, the effect on the PI3K pathway can be more variable.[9] Some studies report a dose-dependent reduction in the phosphorylation of AKT (p-AKT), a key downstream node in the PI3K pathway, upon treatment with pan-KRAS inhibitors like BI-2852.[2][11] However, other reports suggest that the impact on the PI3K pathway is less pronounced compared to the MAPK pathway.[9] For instance, treatment with the KRAS G12D inhibitor MRTX1133 did not lead to significant changes in p-AKT or p-S6 levels, suggesting a more dominant effect on the MAPK cascade in the short term.[12]

Quantitative Effects of Pan-KRAS Inhibitors on Downstream Signaling

The following tables summarize the quantitative data from key studies on the effects of pan-KRAS inhibitors on downstream signaling molecules.

Table 1: Effect of BI-2852 on Downstream Signaling in NCI-H358 (KRAS G12C) Cells

| Treatment | Concentration | p-ERK Reduction | p-AKT Reduction | Reference |

| BI-2852 | Dose-dependent | Yes | Yes | [2] |

Table 2: Effect of BAY-293 on Downstream Signaling in PANC-1 (KRAS G12D) Cells

| Treatment | Time Point | p-ERK Inhibition | p-AKT Inhibition | Reference |

| BAY-293 | 3 hours | Yes | - | [3] |

| BAY-293 | 72 hours | Rebound observed | Rebound observed | [3] |

Table 3: Effect of MRTX1133 on Downstream Signaling in KRAS G12D Mutant PDAC Cells

| Treatment | Concentration | p-ERK1/2 Reduction | p-AKT/p-S6 Change | Reference |

| MRTX1133 | Dose-dependent | Yes | No significant change | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used to assess the downstream signaling effects of pan-KRAS inhibitors.

Western Blotting for Phosphoprotein Analysis

Objective: To quantify the levels of phosphorylated (active) and total proteins in key signaling pathways.

Protocol:

-

Cell Lysis: Cancer cells treated with a pan-KRAS inhibitor or vehicle control are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

-

Imaging and Quantification: The chemiluminescent signal is captured using a digital imaging system, and the band intensities are quantified to determine the relative levels of phosphorylated proteins.

RAS Activation Assays

Objective: To measure the levels of active, GTP-bound RAS.

Protocol:

-

Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of RAS.

-

Pull-down: The cell lysates are incubated with a "RAS-binding domain" (RBD) of a downstream effector protein (like RAF1) that is conjugated to beads (e.g., agarose or magnetic beads). The RBD specifically binds to GTP-bound RAS.

-

Washing: The beads are washed to remove unbound proteins.

-

Elution and Western Blotting: The bound, active RAS is eluted from the beads and then detected and quantified by Western blotting using a pan-RAS or isoform-specific RAS antibody.[13]

Visualizing Signaling Pathways and Workflows

Diagrams are essential for illustrating the complex interactions within signaling pathways and the flow of experimental procedures.

Pan-KRAS Inhibitor Mechanism of Action

Caption: Mechanism of action of a pan-KRAS inhibitor that prevents KRAS activation.

Downstream Signaling Cascade

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are KRAS inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revolution Medicines Announces First Patient Dosed in Phase 3 Study Evaluating RMC-6236 in Previously Treated Patients with Metastatic Pancreatic Ductal Adenocarcinoma | Revolution Medicines [ir.revmed.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. biorxiv.org [biorxiv.org]

Pan-KRas-IN-1: A Technical Guide to its Effect on ERK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of Pan-KRas-IN-1, a pan-inhibitor of KRas, on the downstream signaling effector, Extracellular signal-regulated kinase (ERK). The information presented herein is curated for professionals in the fields of cancer research and drug development to provide a comprehensive understanding of this compound's activity.

Introduction to Pan-KRas-IN-1 and the KRas Signaling Pathway

Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in a significant portion of human cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1] These mutations often lock KRas in a constitutively active, GTP-bound state, leading to the persistent activation of downstream pro-proliferative signaling pathways.[1] One of the most critical of these is the RAF-MEK-ERK cascade (also known as the MAPK/ERK pathway).[2]

The activation of this pathway culminates in the phosphorylation of ERK, which then translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[2] Pan-KRas-IN-1 is a small molecule inhibitor designed to target multiple KRas isoforms, including various common mutations.[3] Its mechanism of action is centered on preventing the activation of downstream effectors, thereby inhibiting the phosphorylation of ERK.[3]

Quantitative Analysis of Pan-KRas-IN-1 on ERK Phosphorylation

The inhibitory potency of Pan-KRas-IN-1 on ERK phosphorylation has been quantified across a panel of cancer cell lines harboring different KRas mutations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce ERK phosphorylation by 50%, are summarized in the table below.[3]

| Cell Line | KRas Mutation | IC50 for ERK Phosphorylation (nM) |

| AsPC-1 | G12D | 9 |

| A549 | G12S | 11 |

| HCT116 | G13D | 23 |

| NCI-H358 | G12C | 6 |

| NCI-H460 | Q61H | 12 |

| NCI-H727 | G12V | 29 |

| MKN1 | WT | 32 |

| PSN-1 | G12R | 681 |

| Data sourced from MedchemExpress product information.[3] |

KRas Signaling Pathway and Pan-KRas-IN-1 Inhibition

The following diagram illustrates the canonical KRas signaling pathway leading to ERK phosphorylation and indicates the point of inhibition by Pan-KRas-IN-1.

Caption: KRas signaling cascade and the inhibitory action of Pan-KRas-IN-1.

Experimental Protocol: Determining the IC50 of Pan-KRas-IN-1 on ERK Phosphorylation via Western Blot

This section provides a detailed methodology for a key experiment to quantify the effect of Pan-KRas-IN-1 on ERK phosphorylation in cultured cancer cells.

4.1. Cell Culture and Treatment

-

Cell Seeding: Plate cancer cells (e.g., AsPC-1, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Serum Starvation: Once the cells reach the desired confluency, aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with a serum-free medium and incubate for 12-24 hours. This step is crucial to reduce the basal levels of ERK phosphorylation.

-

Inhibitor Treatment: Prepare a series of dilutions of Pan-KRas-IN-1 in serum-free medium (e.g., 0, 1, 10, 50, 100, 500, 1000 nM).

-

Cell Stimulation (Optional but Recommended): To induce a robust and measurable ERK phosphorylation signal, stimulate the cells with a growth factor such as epidermal growth factor (EGF) at a predetermined optimal concentration and time (e.g., 100 ng/mL for 10 minutes). The inhibitor should be added for a short pre-incubation period (e.g., 1-2 hours) before the addition of the growth factor.

-

Control Groups: Include a vehicle control (e.g., DMSO, the solvent for the inhibitor) and an unstimulated control to establish baseline and stimulated levels of ERK phosphorylation.

4.2. Cell Lysis and Protein Quantification

-

Lysis: After treatment, immediately place the culture plates on ice. Aspirate the medium and wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

-

Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet the cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4.3. Western Blotting

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize the p-ERK signal to the total amount of ERK protein, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody that detects total ERK (e.g., anti-p44/42 MAPK (Erk1/2)).

4.4. Data Analysis

-

Densitometry: Quantify the band intensities for both p-ERK and total ERK using image analysis software (e.g., ImageJ).

-

Normalization: For each sample, normalize the p-ERK band intensity to the corresponding total ERK band intensity.

-

IC50 Calculation: Plot the normalized p-ERK levels against the logarithm of the Pan-KRas-IN-1 concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Experimental Workflow for IC50 Determination

The logical flow of the experimental protocol for determining the IC50 of Pan-KRas-IN-1 on ERK phosphorylation is depicted in the following diagram.

Caption: Workflow for IC50 determination of Pan-KRas-IN-1 on ERK phosphorylation.

Conclusion

Pan-KRas-IN-1 demonstrates potent inhibition of ERK phosphorylation across a range of cancer cell lines with diverse KRas mutations. The methodologies outlined in this guide provide a robust framework for researchers to investigate and quantify the effects of this and similar pan-KRas inhibitors. The provided data and pathways offer a foundational understanding for further preclinical and clinical development of targeted therapies against KRas-driven malignancies. A thorough understanding of the experimental protocols is essential for the accurate and reproducible evaluation of inhibitor efficacy.

References

Investigating Drug Resistance with Pan-KRAS Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal signaling protein that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung adenocarcinomas.[2][3] These mutations often lock KRAS in a constitutively active state, leading to uncontrolled cell proliferation, survival, and differentiation through the activation of downstream signaling cascades like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][5][6]

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. While the recent development of mutant-specific inhibitors, such as those targeting KRAS G12C, has marked a significant breakthrough, their efficacy can be limited by both intrinsic and acquired resistance.[7][8] Resistance mechanisms include the emergence of new KRAS mutations and the activation of wild-type RAS isoforms (HRAS and NRAS) or upstream receptor tyrosine kinases (RTKs).[7][9]

This has spurred the development of pan-KRAS inhibitors, which are designed to target multiple KRAS mutants, and in some cases, wild-type KRAS as well. These agents offer a promising strategy to overcome the limitations of allele-specific drugs and provide new therapeutic options for a broader patient population. This guide provides a technical overview of the mechanisms of pan-KRAS inhibitors, their role in investigating and overcoming drug resistance, and the experimental protocols used for their evaluation.

Mechanism of Action of Pan-KRAS Inhibitors

Pan-KRAS inhibitors employ several distinct mechanisms to block KRAS signaling:

-

Inhibition of SOS1-Mediated Nucleotide Exchange: Some pan-KRAS inhibitors, such as BI-1701963, BI-2852, and BAY-293, function by disrupting the interaction between KRAS and Son of Sevenless 1 (SOS1).[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP, thereby activating KRAS.[1] By binding to SOS1, these inhibitors prevent the activation of all KRAS isoforms, irrespective of their mutational status.[2]

-

Binding to the Inactive State of KRAS: Another class of pan-KRAS inhibitors, including BI-2493 and BI-2865, is designed to bind directly to the inactive, GDP-bound state of KRAS.[10] This stabilizes the inactive conformation and prevents its subsequent activation. These inhibitors have demonstrated the ability to target multiple KRAS mutants, including G12C, G12D, G12V, and G13D, while sparing other RAS isoforms like HRAS and NRAS.[11]

-

Targeting Nucleotide-Free RAS: The pan-RAS inhibitor ADT-007 has a unique mechanism of action, binding to nucleotide-free RAS to block GTP activation and subsequent effector interactions.[7] This leads to the inhibition of downstream MAPK and AKT signaling.[7]

Data Presentation: In Vitro Activity of Pan-KRAS Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected pan-KRAS inhibitors across various cancer cell lines, demonstrating their anti-proliferative activity.

| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Reference |

| BAY-293 | PANC-1 | Pancreatic | G12D | ~1.0 | [1] |

| MIA PaCa-2 | Pancreatic | G12C | ~1.0 | [1] | |

| BxPC-3 | Pancreatic | WT | >10 | [1] | |

| HCT 116 | Colorectal | G13D | 1.15 - 5.26 | [1] | |

| BI-2852 | PANC-1 | Pancreatic | G12D | 18.83 - >100 | [1] |

| MIA PaCa-2 | Pancreatic | G12C | 18.83 - >100 | [1] | |

| HCT 116 | Colorectal | G13D | 19.21 - >100 | [1] |

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the anti-proliferative effect of a pan-KRAS inhibitor on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines with different KRAS mutational statuses are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the pan-KRAS inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified period (e.g., 72 hours).[1][7]

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the alamarBlue assay or MTT assay.[1]

-

Data Analysis: The results are normalized to the vehicle-treated control group. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated by fitting the data to a dose-response curve.[1]

RAS Activation Assay (RAS-RBD Pulldown)

Objective: To measure the levels of active, GTP-bound RAS in cells following treatment with a pan-KRAS inhibitor.

Methodology:

-

Cell Lysis: Cells are treated with the pan-KRAS inhibitor and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Pulldown: The cell lysates are incubated with a GST-fusion protein containing the RAS-binding domain (RBD) of the RAF kinase, which specifically binds to GTP-bound RAS. The protein complex is then pulled down using glutathione-agarose beads.

-

Western Blotting: The pulled-down proteins are separated by SDS-PAGE and transferred to a membrane. The levels of active RAS are detected using a pan-RAS antibody or isoform-specific antibodies (KRAS, HRAS, NRAS).[9]

-

Analysis: The band intensities are quantified and normalized to a loading control (e.g., GAPDH) from the total cell lysate.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of a pan-KRAS inhibitor on the activation of downstream signaling pathways.

Methodology:

-

Protein Extraction: Cells are treated with the inhibitor for various time points, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated (active) and total forms of key signaling proteins, such as ERK (pERK), AKT (pAKT), and their respective total protein levels.

-

Detection and Analysis: The bands are visualized using a chemiluminescent substrate and quantified to determine the ratio of phosphorylated to total protein. A decrease in this ratio indicates inhibition of the signaling pathway.[1]

Visualizations

Caption: The KRAS signaling cascade is activated by RTKs and branches into major downstream pathways like RAF-MEK-ERK and PI3K-AKT-mTOR.

Caption: Pan-KRAS inhibitors can act by either blocking the SOS1-KRAS interaction or by directly binding to and stabilizing the inactive state of KRAS.

References

- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncologynews.com.au [oncologynews.com.au]

- 3. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]

- 4. mdpi.com [mdpi.com]

- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. news-medical.net [news-medical.net]

- 9. biorxiv.org [biorxiv.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

Pan-KRAS Inhibition: A Technical Guide for Basic Cancer Research

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is the most frequently mutated oncogene in human cancers, with particularly high prevalence in pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and lung adenocarcinoma.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep pockets for small molecule binding. The development of allele-specific inhibitors, such as sotorasib and adagrasib for KRAS G12C, marked a significant breakthrough.[3] However, these therapies are limited to a fraction of KRAS-mutant tumors. Pan-KRAS inhibitors represent a crucial next step, designed to target a broad range of KRAS mutations, offering a more universal therapeutic strategy for KRAS-driven cancers.[1][4]

This guide provides a technical overview of the principles behind pan-KRAS inhibition, using data from several novel investigational inhibitors as examples. It is intended for researchers and drug development professionals working in oncology. While a specific compound named "Pan-KRas-IN-1" is not prominently detailed in the literature, this document synthesizes data from multiple reported pan-RAS and pan-KRAS inhibitors to serve as a comprehensive resource on this class of therapeutic agents.

Mechanism of Action

Pan-KRAS inhibitors employ several distinct mechanisms to block oncogenic signaling:

-

Inhibition of Nucleotide Exchange: Some inhibitors, like BI-1701963, function by binding to Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF).[1][5] SOS1 is essential for activating KRAS by facilitating the exchange of GDP for GTP. By disrupting the KRAS-SOS1 interaction, these inhibitors prevent KRAS from reaching its active, GTP-bound state, irrespective of the specific KRAS mutation.[1][4]

-

Binding to the Inactive State: Another class of inhibitors, including BI-2493 and BI-2865, directly targets KRAS in its inactive, GDP-bound ("OFF") state.[2] This mechanism prevents the conformational changes required for activation and subsequent downstream signaling.

-

Binding to Nucleotide-Free RAS: The inhibitor ADT-007 demonstrates a unique mechanism by binding to nucleotide-free RAS. This action blocks GTP from activating effector interactions, leading to the inhibition of both MAPK and AKT signaling pathways.[6]

These mechanisms ultimately lead to the suppression of downstream signaling cascades, resulting in mitotic arrest and apoptosis in cancer cells.[6]

Quantitative Data

The efficacy of pan-KRAS inhibitors has been demonstrated across various preclinical models. The tables below summarize key quantitative findings for several investigational compounds.

Table 1: Profile of Investigational Pan-KRAS/RAS Inhibitors

| Compound | Target | Mechanism of Action | Key Characteristics |

|---|---|---|---|

| ADT-007 | Pan-RAS | Binds nucleotide-free RAS to block GTP activation.[6] | Active against RAS-mutant and RAS-activated wild-type cells; circumvents resistance to mutant-specific inhibitors.[6][7] |

| BI-1701963 | Pan-KRAS | SOS1 inhibitor; prevents KRAS activation.[1] | Targets a broad range of G12 and G13 mutations; developed for combination therapy with MEK inhibitors.[1] |

| BAY-293 | Pan-KRAS | Disrupts the KRAS-SOS1 interaction.[4] | Exhibits potent antiproliferative activity in PDAC cell lines.[4] |

| BI-2852 | Pan-KRAS | Disrupts the KRAS-SOS1 interaction.[4] | Shows antitumor potency in PDAC models.[4][5] |

| BI-2493 | Pan-KRAS | Directly targets the inactive "OFF" state of KRAS.[2] | Potent against tumors with KRAS wild-type allele amplification.[2][8] |

| Compound 3E | Pan-KRAS | Targets KRAS-G12D, G12C, and G12S.[9] | Shows synergy with gemcitabine and efficacy in PDAC xenograft models.[9] |

| ERAS-0015 | Pan-RAS | Molecular glue that inhibits RAS signaling.[10] | Oral, high-potency inhibitor with high binding affinity to cyclophilin A (CypA).[10] |

Table 2: In Vitro Efficacy of Pan-KRAS Inhibitors

| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 Value | Citation |

|---|---|---|---|---|---|

| BAY-293 | PANC-1 | G12D | Cell Proliferation | ~1 µM | [4] |

| BAY-293 | Multiple PDAC lines | Mutant | Cell Proliferation | 0.95 - 6.64 µM | [4] |

| BAY-293 | Multiple CRC lines | Mutant/WT | Cell Proliferation | 1.15 - 5.26 µM | [4] |

| BI-2852 | Multiple PDAC lines | Mutant/WT | Cell Proliferation | 18.83 - >100 µM | [4] |

| ADT-007 | HCT-116 | G13D | CETSA (EC50) | 0.45 nM | [7] |

| ERAS-4001 | Not Specified | G12X | In Vitro Potency | Single-digit nM |[10] |

IC50: Half-maximal inhibitory concentration; CETSA: Cellular Thermal Shift Assay; CRC: Colorectal Cancer; PDAC: Pancreatic Ductal Adenocarcinoma.

Experimental Protocols

Detailed methodologies are critical for replicating and building upon foundational cancer research. Below are summaries of key experimental protocols used to characterize pan-KRAS inhibitors.

Cell Viability and Proliferation Assay

This assay measures the antiproliferative effects of a compound on cancer cell lines.

-

Objective: To determine the IC50 value of a pan-KRAS inhibitor.

-

Methodology:

-

Cell Culture: Plate PDAC or CRC cell lines (e.g., PANC-1, MIA PaCa-2) in 96-well plates and culture under standard conditions. For 3D spheroid cultures, low serum conditions are used.[4]

-

Treatment: Expose cells to a serial dilution of the pan-KRAS inhibitor (e.g., BAY-293) or DMSO as a control.

-

Incubation: Incubate the cells for a defined period (e.g., 6 days).[4]

-

Quantification: Add a viability reagent such as alamarBlue. Measure fluorescence or absorbance to determine the percentage of viable cells relative to the DMSO control.[4]

-

Analysis: Plot cell viability against inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

-

Western Blot for Pathway Modulation

This technique is used to assess the inhibitor's effect on downstream signaling proteins.

-

Objective: To confirm inhibition of the MAPK/ERK and PI3K/AKT pathways.

-

Methodology:

-

Cell Lysis: Treat cancer cells with the inhibitor for a specific duration (e.g., 3 hours), then lyse the cells to extract total protein.[4]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT) and a loading control (e.g., GAPDH).

-

Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize protein bands. Quantify band intensity to measure changes in protein phosphorylation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of a compound to its target protein in a cellular context.

-

Objective: To confirm that a pan-KRAS inhibitor directly binds to the KRAS protein.

-

Methodology:

-

Treatment: Treat intact cells or cell lysates with the inhibitor (e.g., ADT-007) or a vehicle control.[7]

-

Heating: Heat the samples across a range of temperatures to induce protein denaturation.

-

Separation: Centrifuge the samples to separate soluble (non-denatured) proteins from aggregated (denatured) proteins.

-

Detection: Analyze the soluble fraction via Western blot using an antibody specific to KRAS.

-

Analysis: The presence of more soluble KRAS at higher temperatures in the treated sample indicates that the inhibitor has bound to and stabilized the protein.[7]

-

In Vivo Antitumor Efficacy Studies

Animal models are essential for evaluating the therapeutic potential of an inhibitor in a living system.

-

Objective: To assess the inhibitor's ability to suppress tumor growth and improve survival.

-

Methodology:

-

Model System: Use immunodeficient mice for xenograft models (implanting human cancer cells) or syngeneic models in immunocompetent mice to study immune effects.[6]

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., PDAC or CRC lines) into the flanks of the mice.

-

Treatment: Once tumors reach a specified volume, begin treatment with the pan-KRAS inhibitor (e.g., via oral gavage or local administration) or a vehicle control.[6]

-

Monitoring: Measure tumor volume regularly with calipers and monitor animal body weight and overall health.

-

Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki-67) and apoptosis (TUNEL assay), or flow cytometry to analyze the tumor immune microenvironment.[6][9]

-

Logical Relationships and Signaling

The core function of a pan-KRAS inhibitor is to break the link between the upstream activation signal and the downstream proliferative output. This is achieved by holding KRAS in an inactive state or preventing its activation.

Conclusion and Future Directions

Pan-KRAS inhibitors offer a promising therapeutic strategy to address the large number of patients with KRAS-driven cancers who are not eligible for allele-specific therapies. Preclinical data show that these compounds can effectively suppress tumor growth across a wide range of KRAS mutations and even in tumors with KRAS wild-type amplification.[2][8] Furthermore, some pan-RAS inhibitors have the potential to circumvent common resistance mechanisms that arise from the compensatory activation of wild-type RAS isozymes.[6][11]

Challenges remain, including the potential for feedback regulation within the KRAS pathway, which can weaken inhibitor activity over time.[4] Future research will focus on optimizing the therapeutic window of these inhibitors, exploring rational combination therapies (e.g., with MEK inhibitors or immunotherapy), and advancing the most promising candidates into clinical trials.[1][8] The development of these agents represents a significant advancement in the ongoing effort to effectively drug the KRAS oncogene.

References

- 1. oncologynews.com.au [oncologynews.com.au]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. biorxiv.org [biorxiv.org]

- 8. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Erasca Announces Issuance of a U.S. Patent Covering Pan-RAS Molecular Glue ERAS-0015 - BioSpace [biospace.com]

- 11. biorxiv.org [biorxiv.org]

The Dawn of Pan-KRAS Inhibition: A Technical Guide to Early-Stage Research Applications

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, a long-considered "undruggable" target, is finally yielding to a new wave of innovative therapeutics. Among the most promising are the pan-KRAS inhibitors, molecules designed to target multiple KRAS mutants, offering a broader therapeutic window than their mutation-specific counterparts. This technical guide delves into the core of early-stage research applications of these pioneering inhibitors, with a focus on seminal compounds that have paved the way in this rapidly evolving field. We will explore their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate them, providing a foundational resource for researchers in oncology and drug discovery.

Mechanisms of Action: Diverse Strategies to Inhibit a Common Foe

Pan-KRAS inhibitors employ a variety of sophisticated mechanisms to disrupt the function of the KRAS oncoprotein. Unlike mutation-specific inhibitors that often target a unique cysteine residue in the G12C mutant, pan-KRAS inhibitors are designed to interact with features common to multiple KRAS variants. These mechanisms can be broadly categorized as follows:

-

Inhibition of Nucleotide Exchange: A critical step in KRAS activation is the exchange of GDP for GTP, a process facilitated by Guanine Nucleotide Exchange Factors (GEFs) such as Son of Sevenless 1 (SOS1). Some pan-KRAS inhibitors, like BAY-293 and BI-1701963 , function by binding to SOS1 and preventing its interaction with KRAS. This effectively traps KRAS in its inactive, GDP-bound state, regardless of the specific KRAS mutation.[1]

-

Binding to the Switch I/II Pocket: The "switch" regions of KRAS undergo significant conformational changes upon GTP binding, allowing for interaction with downstream effectors. The pan-KRAS inhibitor BI-2852 cleverly targets a pocket located between the switch I and switch II regions.[2] By binding to this pocket, BI-2852 sterically hinders the interaction of KRAS with its effectors, thereby blocking downstream signaling.[2] This interaction is not dependent on a specific mutation, allowing for broader activity.

-

Targeting the Active State (RAS-ON): A newer class of inhibitors, exemplified by RMC-6236 , targets the active, GTP-bound "ON" state of RAS proteins.[3][4] This approach is significant as it directly inhibits the signaling-competent form of the oncoprotein. RMC-6236 acts as a molecular glue, inducing a novel protein-protein interaction between RAS-GTP and cyclophilin A, which ultimately blocks downstream signaling.[3]

-

Binding to Nucleotide-Free RAS: The novel pan-RAS inhibitor ADT-007 employs a unique mechanism by binding to RAS during its transient nucleotide-free state.[5] This prevents the loading of GTP and subsequent activation, leading to the suppression of both MAPK and AKT signaling pathways.[5]

These diverse mechanisms are a testament to the ingenuity of medicinal chemists and chemical biologists in tackling the challenge of inhibiting KRAS.

Quantitative Assessment of Pan-KRAS Inhibitors

The efficacy of pan-KRAS inhibitors is typically assessed through in vitro cell-based assays that measure their ability to inhibit the proliferation of cancer cell lines harboring various KRAS mutations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.

Below are tables summarizing the reported IC50 values for several early-stage pan-KRAS inhibitors across a panel of cancer cell lines.

Table 1: Antiproliferative Activity of ADT-007 [6]

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |

| HCT 116 | Colorectal Cancer | G13D | 5 |

| MIA PaCa-2 | Pancreatic Cancer | G12C | 2 |

| HT-29 | Colorectal Cancer | Wild-Type | 493 |

| BxPC-3 | Pancreatic Cancer | Wild-Type | 2500 |

Table 2: Antiproliferative Activity of BAY-293 [7]

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |

| AsPC-1 | Pancreatic Cancer | G12D | 5.26 |

| MIA PaCa-2 | Pancreatic Cancer | G12C | 1.15 |

| PANC-1 | Pancreatic Cancer | G12D | 0.95 |

| BxPC-3 | Pancreatic Cancer | Wild-Type | 6.64 |

| HCT116 | Colorectal Cancer | G13D | 2.58 |

| SW480 | Colorectal Cancer | G12V | 2.15 |

Table 3: Antiproliferative Activity of BI-2852 [7]

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |

| AsPC-1 | Pancreatic Cancer | G12D | >100 |

| MIA PaCa-2 | Pancreatic Cancer | G12C | 18.83 |

| PANC-1 | Pancreatic Cancer | G12D | >100 |

| BxPC-3 | Pancreatic Cancer | Wild-Type | >100 |

| HCT116 | Colorectal Cancer | G13D | 19.21 |

| SW480 | Colorectal Cancer | G12V | 26.33 |

Experimental Protocols

Accurate and reproducible experimental methods are the bedrock of drug discovery research. The following sections provide detailed protocols for two common assays used to determine the antiproliferative activity of pan-KRAS inhibitors.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[8]

Materials:

-

CellTiter-Glo® Reagent (Promega)

-

Opaque-walled multi-well plates (96-well or 384-well)

-

Multichannel pipette or automated liquid handler

-

Luminometer

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Pan-KRAS inhibitor stock solution (e.g., in DMSO)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in opaque-walled multi-well plates at a predetermined density (e.g., 1,000-10,000 cells per well in 100 µL of medium for a 96-well plate).

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pan-KRAS inhibitor in complete cell culture medium.

-

Remove the medium from the cell plates and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for the desired treatment duration (e.g., 72 hours).

-

-

Assay Protocol:

-

Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all other measurements.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.[9]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Clear flat-bottomed 96-well plates

-

Multichannel pipette

-

Microplate reader

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Pan-KRAS inhibitor stock solution (e.g., in DMSO)

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow the same procedure as described for the CellTiter-Glo® assay (Steps 1 and 2).

-

-

MTT Incubation:

-

After the compound treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly on an orbital shaker to ensure complete solubilization of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Follow the same data analysis procedure as described for the CellTiter-Glo® assay (Step 4) to determine the IC50 value.

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the intricate mechanisms and experimental processes involved in the study of pan-KRAS inhibitors, the following diagrams have been generated using the DOT language.

Figure 1: Simplified KRAS signaling pathway and points of intervention by pan-KRAS inhibitors.

References

- 1. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for Pan-KRas-IN-1 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRas is a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. The development of inhibitors targeting KRas has been a long-standing challenge in oncology. Pan-KRas inhibitors are designed to block the function of KRas regardless of its mutation status, offering a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of a representative pan-KRas inhibitor, referred to herein as Pan-KRas-IN-1, in preclinical xenograft models. The protocols and data presented are based on published studies of well-characterized pan-KRas inhibitors such as ADT-007, BI-2493, and BAY-293, and serve as a comprehensive guide for researchers in the field.

Pan-KRas-IN-1 is a potent and selective inhibitor of KRas signaling. It typically functions by preventing the interaction of KRas with its upstream activators, such as Son of Sevenless 1 (SOS1), or by binding to nucleotide-free KRas, thereby blocking its activation and subsequent downstream signaling through the MAPK and PI3K-AKT pathways.[1][2] This inhibition leads to cell cycle arrest and apoptosis in KRas-driven cancer cells.[1]

Key Applications

-

In vivo efficacy assessment: Evaluating the anti-tumor activity of Pan-KRas-IN-1 in various cancer xenograft models.

-

Pharmacodynamic (PD) biomarker analysis: Assessing the modulation of KRas signaling pathways in tumor tissue following treatment.

-

Mechanism of action studies: Elucidating the in vivo mechanism by which Pan-KRas-IN-1 exerts its anti-tumor effects.

-

Combination therapy studies: Investigating the synergistic or additive effects of Pan-KRas-IN-1 with other anti-cancer agents.

Data Presentation

Table 1: In Vitro Potency of Representative Pan-KRas Inhibitors

| Compound | Cell Line | KRas Mutation | IC50 (nM) | Reference |

| ADT-007 | HCT 116 | G13D | 5 | [3] |

| ADT-007 | MIA PaCa-2 | G12C | 2 | [3] |

| BAY-293 | NCI-H358 | G12C | 3,480 | [4] |

| BAY-293 | Calu-1 | G12C | 3,190 | [4] |

| BI-2852 | H358 | G12C | 5,800 (pERK EC50) | [5] |

Table 2: In Vivo Efficacy of a Representative Pan-KRas Inhibitor (ADT-007) in a Patient-Derived Xenograft (PDX) Model

| Xenograft Model | Treatment Group | Dose (mg/kg) | Administration | Schedule | Outcome | Reference |

| Gall Bladder Adenocarcinoma (KRAS G12V) | Vehicle | - | Intraperitoneal | BID, 5 days/week | Progressive Disease | [6] |

| Gall Bladder Adenocarcinoma (KRAS G12V) | ADT-007 | 0.33 - 2.5 | Intraperitoneal | BID, 5 days/week for 18-23 days | Tumor Growth Arrest and Partial Regression | [6][7] |

Signaling Pathway

Caption: The KRas signaling pathway is activated by upstream signals from receptor tyrosine kinases.

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of a subcutaneous xenograft model using a KRas-mutant cancer cell line.

Materials:

-

KRas-mutant cancer cell line (e.g., HCT 116, MIA PaCa-2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix

-

6-8 week old female immunodeficient mice (e.g., athymic nude, NOD-SCID)

-

Pan-KRas-IN-1

-

Vehicle for Pan-KRas-IN-1 (e.g., 10% DMSO, 40% PEG300, 50% PBS)

-

Syringes and needles (27-30 gauge)

-

Calipers

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Cell Culture: Culture cancer cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and free of contamination.

-

Cell Preparation for Injection:

-

Wash cells with PBS and detach using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge cells at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile PBS or serum-free medium.

-

Determine cell viability and concentration using a hemocytometer or automated cell counter.

-

On the day of injection, resuspend the required number of cells (typically 2-5 x 10^6 cells per mouse) in a 1:1 mixture of PBS and Matrigel®.[8] Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.[9]

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

-

Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[8]

-

-

Treatment Administration:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8][9]

-

Administer Pan-KRas-IN-1 or vehicle according to the planned dose, route, and schedule. For example, based on studies with ADT-007, a starting point could be intraperitoneal injection at 1-2.5 mg/kg, twice daily, 5 days a week.[6] For orally available inhibitors like BI-2493, oral gavage twice daily can be used.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-

Endpoint:

-

Continue treatment for the planned duration or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic analysis).

-

Caption: Experimental workflow for a cell line-derived xenograft (CDX) model.

Protocol 2: Western Blot Analysis of KRas Signaling in Xenograft Tumors

This protocol describes the analysis of protein expression and phosphorylation in tumor lysates to assess the pharmacodynamic effects of Pan-KRas-IN-1.

Materials:

-

Excised xenograft tumors

-

Liquid nitrogen

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Dounce homogenizer or tissue homogenizer

-

Microcentrifuge

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRas, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Tumor Lysate Preparation:

-

Immediately after excision, snap-freeze the tumor tissue in liquid nitrogen.

-

Homogenize the frozen tumor tissue in ice-cold lysis buffer using a Dounce homogenizer or other tissue homogenizer.[10]

-

Incubate the homogenate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10][11]

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (e.g., GAPDH or β-actin).

-

Protocol 3: Immunohistochemistry (IHC) for p-ERK in Xenograft Tumors

This protocol describes the detection of phosphorylated ERK (p-ERK), a key downstream marker of KRas signaling, in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

-

FFPE xenograft tumor sections (4-5 µm) on charged slides

-

Xylene

-

Graded ethanol series (100%, 95%, 70%)

-

Deionized water